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Compound of Interest

Compound Name: N,N-Diethylbenzamide

Cat. No.: B1679248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Diethylbenzamide is a chemical compound belonging to the amide family, characterized

by a benzoyl group attached to a diethylamino moiety. This scaffold is of interest in medicinal

chemistry and drug development due to its presence in various biologically active molecules.

The synthesis described herein provides a reliable and straightforward method for the

preparation of N,N-diethylbenzamide via the acylation of diethylamine with benzoyl chloride.

This method is widely applicable for the synthesis of tertiary amides. The protocol details the

necessary reagents, reaction conditions, purification procedures, and characterization data.

Chemical Reaction Pathway
The synthesis of N,N-Diethylbenzamide from benzoyl chloride proceeds via a nucleophilic

acyl substitution reaction. Diethylamine acts as the nucleophile, attacking the electrophilic

carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is typically added to

neutralize the hydrochloric acid byproduct, driving the reaction to completion.
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Caption: Reaction scheme for the synthesis of N,N-Diethylbenzamide.

Experimental Protocol
This protocol is based on established procedures for the acylation of amines.

3.1. Materials and Reagents

Benzoyl chloride (C₇H₅ClO)

Diethylamine ((C₂H₅)₂NH)

Triethylamine ((C₂H₅)₃N)

Methylene chloride (CH₂Cl₂)

Water (H₂O)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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3.2. Equipment

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Filtration apparatus (e.g., Buchner funnel)

Separatory funnel

Rotary evaporator

Kugelrohr distillation apparatus (or similar short-path distillation setup)

3.3. Procedure

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml).

Addition of Benzoyl Chloride: Cool the stirred solution in an ice bath. Add benzoyl chloride

(4.9 g) dropwise to the solution using a dropping funnel. The addition should be slow to

control the exothermic reaction.

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to

stir at ambient temperature for 18 hours.

Work-up:

Remove the insoluble triethylammonium chloride salt by filtration. Wash the collected

solids with a small amount of methylene chloride.

Combine the filtrates and wash successively with water and then brine in a separatory

funnel.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Purification:

Concentrate the filtrate using a rotary evaporator to remove the methylene chloride. This

will yield a yellow oil.

Purify the crude product by Kugelrohr distillation (70°C at 300 mm Hg) to obtain N,N-
Diethylbenzamide as a colorless oil.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and purification of N,N-Diethylbenzamide.
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Data Presentation
Table 1: Summary of a Representative Synthesis

Parameter Value Reference

Benzoyl Chloride 4.9 g

Diethylamine 2.5 g

Triethylamine 3.5 g

Solvent Methylene Chloride (30 ml)

Product Yield 5.91 g

Appearance Colorless Oil

Purity >95% (by NMR)

Table 2: Physicochemical and Spectroscopic Data

Property Value Reference

Molecular Formula C₁₁H₁₅NO

Molecular Weight 177.25 g/mol

Boiling Point 70°C at 300 mm Hg

¹H NMR (CDCl₃)

δ (ppm): 1.14 (t, 3H), 1.28 (t,

3H), 3.18 (br s, 2H), 3.48 (br s,

2H), 7.31-7.41 (m, 5H)

¹³C NMR (CDCl₃)

δ (ppm): 12.9, 13.0, 41.5, 43.0,

126.3, 128.4, 129.1, 137.3,

171.4

IR (Characteristic Peak)
~1628 cm⁻¹ (C=O stretch,

N,N-disubstituted amide)

Mass Spectrum (EI) m/z: 177 (M⁺), 105, 77
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Alternative Synthetic Routes
While the acylation of diethylamine with benzoyl chloride is a standard and effective method,

other approaches have been developed for the synthesis of N,N-diethylbenzamides. These

can be advantageous when the corresponding acid chloride is unstable or not commercially

available.

Mitsunobu Reaction: N,N-diethylbenzamides can be synthesized from the corresponding

benzoic acids and diethylamine using Mitsunobu conditions (triphenylphosphine and

diisopropyl azodicarboxylate). This method is particularly useful for substrates where

traditional carboxylic acid derivative chemistry is less effective.

Coupling Reagents: Carboxylic acids can be activated with coupling reagents like 1,1'-

carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with

diethylamine to yield the amide. This one-pot procedure often results in high yields and

simplifies purification as the byproducts are water-soluble.

Safety and Handling
Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl. Handle

in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Diethylamine and Triethylamine are flammable, corrosive, and have strong odors. Avoid

inhalation and skin contact.

Methylene chloride is a volatile solvent and a suspected carcinogen. All operations should be

performed in a fume hood.

The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling

is essential to control the reaction rate.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N,N-
Diethylbenzamide from Benzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679248#synthesis-of-n-n-diethylbenzamide-from-
benzoyl-chloride]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1679248?utm_src=pdf-body
https://www.benchchem.com/product/b1679248?utm_src=pdf-body
https://www.benchchem.com/product/b1679248#synthesis-of-n-n-diethylbenzamide-from-benzoyl-chloride
https://www.benchchem.com/product/b1679248#synthesis-of-n-n-diethylbenzamide-from-benzoyl-chloride
https://www.benchchem.com/product/b1679248#synthesis-of-n-n-diethylbenzamide-from-benzoyl-chloride
https://www.benchchem.com/product/b1679248#synthesis-of-n-n-diethylbenzamide-from-benzoyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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